N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide
Description
N¹-Cyclohexyl-N²-methyl-1,2-hydrazinedicarbothioamide is a thiourea derivative characterized by a hydrazine backbone substituted with cyclohexyl and methyl groups at the N¹ and N² positions, respectively. The compound belongs to the broader class of hydrazinedicarbothioamides, which are known for their diverse applications in medicinal chemistry, particularly as ligands for metal complexes and antioxidants . Its synthesis typically involves the reaction of a substituted isothiocyanate with a thiosemicarbazide derivative, as demonstrated in analogous compounds (e.g., N¹-(2-chlorophenyl)-N²-phenyl-1,2-hydrazinedicarbothioamide) .
Properties
IUPAC Name |
1-cyclohexyl-3-(methylcarbamothioylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4S2/c1-10-8(14)12-13-9(15)11-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,10,12,14)(H2,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIIFCNZSDGVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=S)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide typically involves the reaction of cyclohexylamine with methyl isothiocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexylamine+Methyl isothiocyanate→N 1 -cyclohexyl-N 2 -methyl-1,2-hydrazinedicarbothioamide
Industrial Production Methods
In an industrial setting, the production of N1-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The thiocarbonyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiocarbonyl compounds.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions, including oxidation and reduction processes.
Biology
- Antimicrobial Properties : Studies have indicated that N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide exhibits antimicrobial activity against various pathogens. For example, it has been tested against Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects.
- Cytotoxic Effects : This compound has been investigated for its cytotoxic properties against cancer cell lines. Preliminary results suggest selective cytotoxicity towards cancer cells while sparing normal cells.
Medicine
- Therapeutic Potential : The compound is being explored for its potential in developing new drugs, particularly in treating parasitic infections. Its ability to inhibit embryogenesis in parasites presents a novel approach to managing parasitic diseases.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated an MIC (Minimum Inhibitory Concentration) of approximately 256 µg/mL against Staphylococcus aureus. This indicates its potential as a candidate for developing new antimicrobial agents.
Case Study 2: Cancer Research
In vitro studies on human cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity. For instance, compounds with similar structures showed promising results against breast and lung cancer cell lines, suggesting further exploration into their mechanisms of action could yield valuable therapeutic insights.
Industrial Applications
This compound finds utility in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agricultural chemistry as a potential pesticide or herbicide targeting specific pests without affecting non-target organisms.
Summary Table of Applications
| Field | Application | Findings/Notes |
|---|---|---|
| Chemistry | Organic synthesis reagent | Building block for complex molecules |
| Biology | Antimicrobial activity | Effective against E. coli and S. aureus |
| Medicine | Potential drug development | Inhibits embryogenesis in parasites |
| Industry | Production of specialty chemicals | Possible use as pesticide/herbicide |
Mechanism of Action
The mechanism of action of N1-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Hydrazinedicarbothioamide derivatives exhibit variations in substituents, which critically influence their physicochemical properties, stability, and biological activity. Below is a comparative analysis of N¹-cyclohexyl-N²-methyl-1,2-hydrazinedicarbothioamide with structurally related compounds:
Structural and Functional Group Variations
Key Observations :
- Electron-Donating Capacity : Aromatic substituents (e.g., phenyl, chlorophenyl) enhance radical scavenging in DPPH assays compared to aliphatic groups (cyclohexyl, methyl) due to resonance stabilization of radicals .
- Lipophilicity : Alkyl chains (e.g., butyl in N,N'-dibutyl derivatives) increase membrane permeability but may reduce aqueous solubility .
- Thermal Stability : N¹-(2-Chlorophenyl)-N²-phenyl-1,2-hydrazinedicarbothioamide decomposes in two stages (130–325°C), attributed to thiourea bond cleavage and aromatic ring degradation . Data for the cyclohexyl-methyl analog is lacking but predicted to exhibit higher thermal stability due to aliphatic substituents.
Antioxidant Activity
DPPH radical scavenging assays highlight significant differences:
- N¹-(2-Chlorophenyl)-N²-phenyl-1,2-hydrazinedicarbothioamide and its metal complexes (Cu, Zn) show IC₅₀ values < 50 μM, attributed to electron-withdrawing Cl and sulfur’s thiyl radical stabilization .
Metal Complexation Behavior
- N¹-(2-Chlorophenyl)-N²-phenyl-1,2-hydrazinedicarbothioamide forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), enhancing antioxidant activity via synergistic effects .
- Aliphatic substituents (e.g., cyclohexyl, methyl) may reduce metal-binding affinity compared to aromatic analogs due to weaker coordination interactions.
Biological Activity
N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNS (exact values to be determined based on structural analysis)
- Molecular Weight : To be calculated from the molecular formula.
- Structure : The compound features a hydrazine backbone with cyclohexyl and methyl substituents, contributing to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Several studies have explored the antitumor potential of hydrazine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The mechanism often involves:
- Alkylating Activity : The ability to form covalent bonds with DNA, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases, preventing cancer cell proliferation.
Antimicrobial Properties
Hydrazinedicarbothioamides have been investigated for their antimicrobial properties. In vitro studies have demonstrated effectiveness against:
- Bacteria : Including strains such as Staphylococcus aureus and Escherichia coli.
- Fungi : Notably effective against Candida species.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.
- Inhibition of Enzymatic Pathways : Interferes with specific metabolic pathways crucial for cell survival.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound on L1210 leukemia cells. Results indicated:
- IC50 Values : Significant reduction in cell viability with an IC50 value comparable to established chemotherapeutics.
Study 2: Antimicrobial Assessment
In another study assessing antimicrobial activity, the compound was tested against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Results showed MIC values indicating potent activity against both Gram-positive and Gram-negative bacteria.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
